1,2-Dimethyl-6-oxo-1,6-dihydro-3,4'-bipyridine-5-carbonitrile, commonly referred to as Milrinone, is a compound with significant pharmacological properties. It is classified as a positive inotropic agent with vasodilatory effects, primarily used in the treatment of heart failure. The compound functions by inhibiting cAMP phosphodiesterase type 3 activity, which enhances cardiac contractility and promotes vasodilation in vascular smooth muscle .
Milrinone belongs to the class of compounds known as bipyridines, specifically a derivative of 1,6-dihydro-2-methyl-6-oxo-(3,4'-bipyridine)-5-carbonitrile. Its chemical structure includes a bipyridine core with additional functional groups that contribute to its biological activity. The compound is recognized under various identifiers including CAS number 78415-72-2 and has been extensively studied for its therapeutic applications in cardiology .
The synthesis of Milrinone can be achieved through several methods. Notably, the Vilsmeier-Haak reaction is employed to introduce the carbonitrile functionality into the bipyridine framework. This reaction typically involves the use of phosphorus oxychloride and dimethylformamide to facilitate the formation of the desired carbonitrile derivative.
Another method involves Kröhnke cyclization, which can be utilized to synthesize bipyridine derivatives starting from simpler precursors such as 2-acetylpyridine. This method allows for the construction of complex heterocyclic structures that can be further modified to yield Milrinone .
The molecular formula of Milrinone is with a molecular weight of approximately 211.22 g/mol. The compound features a bipyridine structure with substituents that include a carbonitrile group and a ketone .
Key structural data includes:
The structural representation can be expressed using SMILES notation: N#CC1=CC(C2=CC=NC=C2)=C(C)NC1=O
.
Milrinone undergoes various chemical reactions typical of carbonitriles and pyridine derivatives. Notably:
These reactions highlight Milrinone's versatility as an intermediate in synthesizing more complex heterocyclic compounds relevant in medicinal chemistry .
Milrinone exerts its pharmacological effects primarily through the inhibition of phosphodiesterase type 3 (PDE3), leading to increased levels of cyclic adenosine monophosphate (cAMP) within cardiac myocytes and vascular smooth muscle cells. This increase in cAMP results in enhanced myocardial contractility (positive inotropic effect) and vasodilation, which collectively improve cardiac output and reduce systemic vascular resistance .
The detailed mechanism includes:
Milrinone exhibits several notable physical and chemical properties:
These properties are critical for its formulation into pharmaceutical preparations and influence its bioavailability and therapeutic efficacy .
Milrinone is primarily utilized in clinical settings for:
Additionally, due to its structural characteristics, Milrinone derivatives are explored for their potential roles in developing new therapeutic agents targeting various cardiovascular diseases .
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3